N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18692055
InChI: InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(31-2)12-9-20)27-16-25(30)22-10-13-26(24(15-22)28-18-29)32-17-21-6-4-3-5-7-21/h3-13,15,18-19,25,27,30H,14,16-17H2,1-2H3,(H,28,29)/t19-,25+/m1/s1
SMILES:
Molecular Formula: C26H30N2O4
Molecular Weight: 434.5 g/mol

N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide

CAS No.:

Cat. No.: VC18692055

Molecular Formula: C26H30N2O4

Molecular Weight: 434.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide -

Specification

Molecular Formula C26H30N2O4
Molecular Weight 434.5 g/mol
IUPAC Name N-[5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-phenylmethoxyphenyl]formamide
Standard InChI InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(31-2)12-9-20)27-16-25(30)22-10-13-26(24(15-22)28-18-29)32-17-21-6-4-3-5-7-21/h3-13,15,18-19,25,27,30H,14,16-17H2,1-2H3,(H,28,29)/t19-,25+/m1/s1
Standard InChI Key RIYABDFRTCZRRF-CLOONOSVSA-N
Isomeric SMILES C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O
Canonical SMILES CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O

Introduction

Chemical Structure and Properties

The compound features a formamide group (-NHCHO) attached to a phenyl ring substituted with benzyloxy, hydroxy, and methoxyphenylpropan-2-ylamino groups. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₆H₃₀N₂O₄
Molecular Weight434.5 g/mol
CAS Number408497-91-6
Stereochemistry(R,R)-configuration
Key Functional GroupsFormamide, benzyloxy, hydroxy, methoxyphenyl

The (R,R)-stereochemistry is critical for its biological activity, as enantiomeric purity influences binding affinity to β₂-adrenergic receptors . The benzyloxy group enhances lipophilicity, facilitating membrane permeability, while the methoxyphenyl moiety contributes to receptor interaction .

Synthesis and Manufacturing

The synthesis involves a multi-step process requiring precise stereochemical control:

  • Intermediate Preparation: Synthesis of (R)-1-(4-methoxyphenyl)propan-2-ylamine, achieved via asymmetric hydrogenation or enzymatic resolution .

  • Coupling Reaction: The amine intermediate reacts with a benzyloxy-protected hydroxyaldehyde under reductive amination conditions.

  • Formamide Introduction: The final step involves formylation using formic acid derivatives .

Key Challenges:

  • Maintaining enantiomeric purity to avoid inactive (S,S)-isomers .

  • Optimizing reaction conditions (temperature, solvent) to prevent racemization.

Pharmaceutical Applications

Role in Formoterol Synthesis

This compound is a direct precursor in Formoterol production. Formoterol’s therapeutic efficacy relies on its (R,R)-configuration, which exhibits 1,000-fold greater β₂-receptor affinity than the (S,S)-isomer . The synthetic pathway involves:

  • Deprotection: Removal of the benzyloxy group via hydrogenolysis.

  • Salt Formation: Conversion to fumarate or dihydrate forms for stability .

Research Implications

Structure-Activity Relationships (SAR)

  • Formamide Group: Essential for hydrogen bonding with receptor residues .

  • Methoxyphenyl Moiety: Enhances receptor selectivity over β₁-adrenergic receptors .

  • Hydroxyethyl Chain: Facilitates interactions with hydrophilic receptor domains .

Comparative Activity:

Compoundβ₂-Receptor IC₅₀ (nM)Selectivity (β₂/β₁)
(R,R)-Formoterol2.9200:1
(S,S)-Formoterol3,1001:1
Precursor (This Compound)N/AN/A

Data adapted from .

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